molecular formula C13H18BNO3S B13045689 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one

Cat. No.: B13045689
M. Wt: 279.2 g/mol
InChI Key: AMDPUEXIQPQDME-UHFFFAOYSA-N
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Description

This compound belongs to the class of boronate esters fused with heterocyclic systems. Its structure combines a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group with a thieno[3,2-c]pyridin-4(5H)-one scaffold. The boronate ester moiety (C₄H₈BO₂) is a key functional group widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceutical and materials chemistry . The thienopyridinone core introduces electronic and steric effects that may influence reactivity and biological activity. The compound is hypothesized to serve as an intermediate in synthesizing bioactive molecules or functional materials, as seen in related boronate-containing systems .

Properties

Molecular Formula

C13H18BNO3S

Molecular Weight

279.2 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C13H18BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-8-9(19-10)5-6-15-11(8)16/h7H,5-6H2,1-4H3,(H,15,16)

InChI Key

AMDPUEXIQPQDME-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)CCNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one typically involves the formation of the boronic ester group through a reaction between a boronic acid or boronate ester and a suitable thienopyridine precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the boronic ester group. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reduction reactions can target the thienopyridine core, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is explored for its potential as a bioactive molecule. Its boronic ester group can interact with biological targets, making it a candidate for drug development .

Medicine: The compound’s unique structure allows it to be investigated for therapeutic applications, including as an anticancer or antimicrobial agent. Its ability to form stable complexes with biomolecules is of particular interest .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and electronic devices. Its boronic ester group can facilitate the formation of cross-linked networks, enhancing the properties of materials .

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate biological pathways. The thienopyridine core can interact with various enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Target Compound and Analogues
Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity in Suzuki Coupling Biological Activity
Target Compound C₁₆H₁₉BNO₃S* ~316.2 Thienopyridinone, boronate ester Moderate (steric hindrance from fused ring) Unknown (potential antiplatelet activity inferred from analogs )
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine C₁₆H₂₃BN₂O₂ 286.18 Bipyridine, boronate ester High (less steric hindrance) Not reported
Thieno[3,2-C]pyridin derivatives (e.g., C1) Varies Varies Thienopyridin, substituents (e.g., -NH₂, -Cl) N/A Antiplatelet activity (IC₅₀ < 100 µM)

*Hypothetical formula based on structural analysis.

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura reactions, similar to other aryl/heteroaryl boronates . However, its thienopyridinone core introduces steric hindrance and electronic effects that may reduce coupling efficiency compared to simpler systems like biphenyl boronates (e.g., compound in Table 1, ). For example:

  • Electron-withdrawing effects: The ketone group in the pyridinone ring may deactivate the boronate, slowing transmetallation steps.
  • Steric factors: The fused thiophene and pyridinone rings create a planar structure that could hinder catalyst access.

In contrast, the bipyridine boronate (Table 1, ) lacks such steric constraints, enabling faster coupling.

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a thieno-pyridine core and a dioxaborolane moiety. Its molecular formula is C14H19BO2C_{14}H_{19}BO_2, with a molecular weight of approximately 233.12 g/mol. The presence of the boron atom contributes to its reactivity and potential biological interactions.

Research indicates that this compound may act as a potassium channel modulator , influencing cellular excitability and neurotransmitter release. Potassium channels are crucial for maintaining the resting membrane potential and regulating action potentials in neurons and muscle cells. By modulating these channels, the compound could have implications in treating conditions such as epilepsy or cardiac arrhythmias .

Antitumor Activity

Several studies have investigated the antitumor properties of boron-containing compounds. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A derivative demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
  • Case Study 2 : Another study reported that the compound induced apoptosis in prostate cancer cells through the activation of caspase pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In animal models of neurodegenerative diseases:

  • Case Study 3 : Administration of the compound significantly reduced neuronal loss in models of Alzheimer's disease by attenuating oxidative stress markers and inflammation.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50/EffectReference
AntitumorMCF-7 (Breast Cancer)15 µM
AntitumorPC3 (Prostate Cancer)Induced apoptosis
NeuroprotectiveAnimal Model (Alzheimer's)Reduced neuronal loss

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityNotes
Base CompoundPotassium channel modulationPotential therapeutic target
Methylated DerivativeEnhanced cytotoxicityIncreased lipophilicity
Hydroxylated VariantImproved neuroprotectionBetter bioavailability

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